Acetic acid;3-pentadec-8-enylphenol
Description
Nomenclature and Structural Elucidation of Acetic acid;3-pentadec-8-enylphenol (B1595143) as 3-(Pentadec-8-enyl)phenyl Acetate (B1210297)
The compound referred to as "Acetic acid;3-pentadec-8-enylphenol" is more formally identified by the IUPAC name 3-((8Z)-pentadec-8-en-1-yl)phenyl acetate . This nomenclature precisely describes its molecular architecture. The structure consists of a central phenyl ring substituted at position 3 with a 15-carbon alkenyl chain (pentadecenyl), which has a cis (Z) double bond at the 8th carbon. The phenolic hydroxyl group is esterified with an acetate group.
The parent compound, before acetylation, is known as (Z)-3-(pentadec-8-enyl)phenol. nih.govnist.gov Its structural features are well-documented, comprising a phenol (B47542) ring with a C15 unsaturated aliphatic chain in the meta position. researchgate.net The acetylation of the hydroxyl group to form the acetate ester is a common chemical modification. This derivatization can be achieved through reactions with reagents like acetic anhydride (B1165640) or acetyl chloride. jetir.orggoogle.com
Structural elucidation of these types of compounds relies on a combination of spectroscopic methods. While specific data for the acetate derivative is sparse in public literature, the analysis would follow standard organic chemistry principles, building upon the known data of its precursor, cardanol (B1251761). For the parent phenol, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy are employed to confirm the structure of the different isomers. mdpi.com
Table 1: Chemical Identifiers for 3-((8Z)-pentadec-8-en-1-yl)phenol (Parent Compound)
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 3-((Z)-pentadec-8-enyl)phenol | nih.govresearchgate.net |
| Molecular Formula | C21H34O | nih.gov |
| CAS Number | 501-26-8 | nih.gov |
| Molecular Weight | 302.5 g/mol | researchgate.net |
| Synonyms | Cardanol monoene, Ginkgol, (15:1)-Cardanol | nih.gov |
Classification within the Alkylphenol and Phenolic Lipid Families
3-(Pentadec-8-enyl)phenyl acetate belongs to the broad class of phenolic lipids . This classification is due to its hybrid structure, which features a hydrophilic phenolic head and a long, hydrophobic aliphatic tail. Phenolic lipids are a diverse group of natural and synthetic compounds with significant surface activity and other unique properties conferred by their amphiphilic nature.
Within this family, it is further categorized as an alkylphenol derivative . researchgate.net Specifically, it is a derivative of cardanol, which is a meta-substituted alkylphenol. The LIPID MAPS (LIPID Metabolites and Pathways Strategy) classification system places the parent compound, cardanol monoene, within the category of Phenolic lipids [PK15] and the sub-category of Alkyl phenols and derivatives [PK1501]. nih.gov The acetylation of the phenolic hydroxyl group makes 3-(pentadec-8-enyl)phenyl acetate an ester derivative within this class.
Origin and Context as a Derivative of Cardanol (3-(Pentadec-8-enyl)phenol)
The direct precursor to 3-(pentadec-8-enyl)phenyl acetate is cardanol , a natural phenolic lipid obtained from Cashew Nut Shell Liquid (CNSL). researchgate.neteurekaselect.com CNSL is a byproduct of the cashew nut industry and is a rich source of phenolic compounds, primarily anacardic acid, cardol, and cardanol. mdpi.com
Cardanol itself is produced by the thermal decarboxylation of anacardic acid during the processing of cashew nuts. Technical CNSL contains a mixture of cardanol molecules with varying degrees of unsaturation in their C15 side chains (saturated, monoene, diene, and triene). mdpi.comresearchgate.net The monoene variant, 3-(pentadec-8-enyl)phenol, is a principal component. nih.gov
Therefore, 3-(pentadec-8-enyl)phenyl acetate is best understood as a semi-synthetic derivative. It is not typically found in nature but is synthesized from a readily available, renewable bio-based resource. The acetylation of cardanol is a straightforward chemical transformation that modifies its properties, for instance, by protecting the reactive phenolic hydroxyl group. researchgate.net This derivatization is a key step in leveraging cardanol for various applications.
Academic Significance in Natural Product Derivatization and Advanced Materials Research
The academic and industrial significance of 3-(pentadec-8-enyl)phenyl acetate stems from its position as a derivative of cardanol, a low-cost and abundant renewable material. eurekaselect.comunisalento.it The chemical modification of cardanol into its acetate and other forms is a vibrant area of research aimed at creating new, sustainable, and functional materials. researchgate.net
In the context of natural product derivatization , converting cardanol to its acetate is a fundamental step. This modification can alter the molecule's polarity, reactivity, and thermal stability, making it a versatile building block, or synthon, for further chemical synthesis. researchgate.net For example, acetylated CNSL has been studied to understand polymerization mechanisms. researchgate.net
In advanced materials research , cardanol derivatives are extensively explored for the production of polymers, coatings, and additives. eurekaselect.com While much of the research focuses on other derivatives, cardanol acetate (CA) has been specifically investigated as a bio-based plasticizer for polymers like poly(lactic acid) (PLA). researchgate.net The use of cardanol-derived plasticizers is attractive because they come from a non-food crop byproduct and can be produced using environmentally benign methods. researchgate.net The long aliphatic chain of the cardanol moiety imparts flexibility and hydrophobicity, which are desirable properties in polymer formulations. The derivatization of cardanol is a key strategy for producing a wide variety of bio-based synthons for diverse material applications. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61549-10-8 |
|---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
acetic acid;3-pentadec-8-enylphenol |
InChI |
InChI=1S/C21H34O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20;1-2(3)4/h7-8,15,17-19,22H,2-6,9-14,16H2,1H3;1H3,(H,3,4) |
InChI Key |
WAKVFNLYBHQYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Isolation, Extraction, and Synthetic Approaches to 3 Pentadec 8 Enyl Phenyl Acetate and Its Precursors
Isolation and Purification of Precursor Phenolic Lipids from Natural Sources
The extraction and refinement of 3-(pentadec-8-enyl)phenol from natural sources, particularly CNSL, are well-established processes that leverage the chemical properties of its parent compounds.
Natural CNSL is a complex mixture of phenolic compounds, primarily composed of anacardic acids (60-70%), cardol (15-20%), and a smaller fraction of cardanol (B1251761) (around 10%). acs.org The extraction method significantly influences the final composition of the liquid. The transformation of raw CNSL into "technical CNSL," which is rich in cardanol, is the standard industrial practice. acs.orggoogle.com
The conversion of the major component of raw CNSL, anacardic acid, into cardanol is achieved through thermal decarboxylation. google.comcashewmanufacturers.comdaneshyari.comresearchgate.net This chemical reaction involves heating the liquid, typically at temperatures between 180°C and 300°C, which removes the carboxylic acid group (-COOH) from the salicylic (B10762653) acid moiety of anacardic acid. cashewmanufacturers.comresearchgate.net This process yields a mixture of cardanol congeners (monoene, diene, and triene) and is the reason technical CNSL has a much higher concentration of cardanol (60-70%) compared to raw CNSL. acs.orggoogle.com
Following decarboxylation, technical CNSL still contains significant amounts of cardol and polymeric materials. acs.orgmdpi.com To isolate and purify cardanol, high-temperature vacuum distillation is the principal commercial method. researchgate.netsubrayacashew.comeverestblowers.comconceptprocess.com This process is conducted under reduced pressure (e.g., 4-8 mmHg) at temperatures around 250-280°C. researchgate.netsubrayacashew.comeverestblowers.com The vacuum lowers the boiling point of cardanol, allowing it to vaporize and be collected as a distillate, thereby separating it from the less volatile cardol and polymeric residues. everestblowers.comconceptprocess.com
For obtaining high-purity fractions of specific cardanol congeners, such as the desired 3-(pentadec-8-enyl)phenol (monoene), chromatographic techniques are employed. mdpi.comresearchgate.net Flash column chromatography using a C18 stationary phase has been demonstrated to effectively separate the monoene, diene, and triene components of cardanol on a gram scale. mdpi.com Similarly, reversed-phase silica (B1680970) gel column chromatography is another effective laboratory method for purifying the individual phenolic components of CNSL. daneshyari.comresearchgate.net
Table 1: Typical Composition of Raw vs. Technical Cashew Nut Shell Liquid (CNSL) Data compiled from multiple sources. acs.orgmdpi.com
| Component | Predominant Chemical Structure | Approx. % in Raw CNSL | Approx. % in Technical CNSL |
| Anacardic Acids | 6-Alkylsalicylic Acids | 60 - 70% | Trace |
| Cardanol | 3-Alkenylphenols | ~10% | 60 - 70% |
| Cardol | 5-Alkenylresorcinols | 15 - 20% | 15 - 20% |
| Polymeric Material | - | Trace | ~10% |
While the Anacardiaceae family is the primary source of these phenolic lipids, related compounds have been identified in other plants. Notably, research on the phytochemistry of Knema stellata, a member of the Myristicaceae family, has reported the isolation of a mixture of phenols from its leaves, which included 3-(pentadec-8-enyl)phenol. researchgate.netsemanticscholar.org The isolation process from such sources typically involves solvent extraction of the dried plant material followed by chromatographic techniques to separate the complex mixture of phytochemicals. researchgate.net
Extraction of Cardanol (3-(Pentadec-8-enyl)phenol) from Cashew Nut Shell Liquid (CNSL)
Chemical Synthesis Methodologies for 3-(Pentadec-8-enyl)phenol (Cardanol Monoene)
Although isolation from CNSL is the most common and economical route, chemical synthesis provides a means to produce structurally pure alkenyl phenols, avoiding the complex separation of natural congeners.
The synthesis of specific long-chain alkenyl phenols like 3-(pentadec-8-enyl)phenol can be achieved through established organic chemistry reactions. These methods generally involve the coupling of a protected phenol (B47542) ring with a long aliphatic side chain. One illustrative approach, used for the synthesis of the structurally similar (15:1)-urushiol, involves several key steps. nih.gov This includes the reaction of a protected dimethoxybenzaldehyde with a halo-alcohol, followed by hydrogenolysis to form a long-chain alcohol attached to the protected phenol. nih.gov This intermediate can then be converted to a bromide and coupled with an alkyne (like lithium oct-1-yne) to form the desired carbon skeleton. nih.gov A final selective hydrogenation step is used to create the cis (Z) double bond at the correct position, followed by deprotection of the phenolic hydroxyl groups. nih.gov Such multi-step synthetic sequences offer precise control over the final molecular architecture, including the exact position and stereochemistry of the double bond in the alkenyl side chain.
Stereoselective Synthesis of the Alkenyl Side Chain (e.g., (Z)-isomer)
The synthesis of the (Z)-pentadec-8-enyl side chain, a key structural feature of the primary component of natural cardanol, requires precise stereochemical control. The Wittig reaction is a widely utilized and versatile method for achieving high Z-selectivity in alkene synthesis. nih.gov This reaction involves the coupling of a phosphorus ylide with a carbonyl compound, such as an aldehyde or ketone. organic-chemistry.orgnih.gov
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide. Non-stabilized ylides, typically those with alkyl substituents, react rapidly with carbonyls to form a cyclic intermediate known as an oxaphosphetane. This intermediate then quickly decomposes to yield the (Z)-alkene as the major product. organic-chemistry.org The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.
For the synthesis of the (Z)-pentadec-8-enyl side chain, a common strategy involves the reaction between an appropriate C8 phosphonium salt (to form the ylide) and a C7 aldehyde, or vice versa. For instance, the synthesis of a related compound, 3-[(Z)-pentadec-8-enyl] catechol, utilized a catalytic hydrogenation step with a quinoline-poisoned palladium catalyst to selectively form the cis (Z) product from an alkyne precursor. nih.gov While not a Wittig reaction, this demonstrates another established method for achieving Z-selectivity.
Recent advancements in olefination chemistry have also introduced novel methods, such as the Wittig/B─H insertion reaction, which provides access to thermodynamically unstable trisubstituted Z-alkenes, although its direct application to this specific side chain is a subject for further research. nih.govsemanticscholar.orgresearchgate.net The classic Wittig reaction, however, remains a reliable and primary approach for this transformation. nih.gov
Table 1: Key Reactions for Stereoselective Alkene Synthesis
| Reaction Name | Reactants | Key Features | Stereochemical Outcome |
|---|---|---|---|
| Wittig Reaction | Phosphorus Ylide + Aldehyde/Ketone | Non-stabilized ylides favor the kinetic product. | Predominantly (Z)-alkene organic-chemistry.org |
| Catalytic Hydrogenation | Alkyne + H₂ | Use of a poisoned catalyst (e.g., Lindlar's catalyst or Pd/C with quinoline). | (Z)-alkene nih.gov |
Derivatization to 3-(Pentadec-8-enyl)phenyl Acetate (B1210297)
Esterification of the Phenolic Hydroxyl Group with Acetic Anhydride (B1165640) or Acetic Acid
The conversion of 3-(pentadec-8-enyl)phenol (cardanol monoene) to its acetate derivative is achieved through esterification of the phenolic hydroxyl group. This acylation is commonly performed using either acetic anhydride or acetic acid. google.comorganic-chemistry.org Acetic anhydride is generally more reactive than acetic acid and is frequently used to drive the reaction to completion, often for acetylating phenols and sterically hindered alcohols. organic-chemistry.orgtcichemicals.com
The reaction involves the nucleophilic attack of the oxygen atom of the phenolic hydroxyl group on the electrophilic carbonyl carbon of the acetylating agent. When using acetic anhydride, a molecule of acetic acid is produced as a byproduct. Using acetic acid directly requires the removal of water to shift the equilibrium towards the product side. Mixed anhydrides, such as acetic-trifluoroacetic anhydride, can also be employed for highly efficient and chemoselective esterification of phenols at room temperature. researchgate.net
Reaction Conditions and Yield Optimization
Optimizing the yield of 3-(pentadec-8-enyl)phenyl acetate requires careful control of reaction conditions. The esterification is typically catalyzed by either a strong acid or a base.
Acid Catalysis : Strong acids like p-toluenesulfonic acid or phosphoric acid are effective catalysts when reacting a phenol with acetic acid. google.com The reaction often requires heating to reflux and removal of the water byproduct to achieve high conversion.
Base Catalysis : For reactions with acetic anhydride, catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) are highly efficient, sometimes requiring only catalytic amounts (0.05–2 mol %) even under solvent-free conditions. organic-chemistry.org Pyridinium (B92312) salts have also been shown to catalyze acylation using carbonylimidazole derivatives. organic-chemistry.org
A two-step procedure can be economically advantageous, where the initial esterification is carried out with aqueous acetic acid, followed by the addition of acetic anhydride to complete the conversion. This approach allows for the recycling of the aqueous acetic acid byproduct. google.com Microwave-mediated acylation offers a rapid, catalyst-free alternative that can significantly shorten reaction times. organic-chemistry.org
Table 2: Comparison of Esterification Conditions
| Acetylating Agent | Catalyst | Temperature | Key Advantages |
|---|---|---|---|
| Acetic Acid | p-Toluenesulfonic acid | Reflux (~145°C with xylenes) | Lower cost of reagent google.com |
| Acetic Anhydride | DMAP (catalytic) | Room Temperature to 140°C | High reactivity, high yield, mild conditions possible google.comorganic-chemistry.org |
| Acetic Anhydride | Phosphomolybdic acid | Ambient Temperature | Efficient, solvent-free conditions organic-chemistry.org |
| Mixed Anhydrides | None (reagent is active) | Room Temperature | High chemoselectivity, quantitative yields researchgate.net |
Purification of the Acetate Derivative
After the esterification reaction is complete, the crude 3-(pentadec-8-enyl)phenyl acetate must be purified to remove unreacted starting materials, catalysts, and byproducts like acetic acid. A typical workup procedure involves neutralizing any acid catalyst, followed by extraction with an organic solvent. The organic layer is then washed with water and/or a mild base (e.g., sodium bicarbonate solution) to remove residual acids. Finally, the solvent is removed under reduced pressure.
For high-purity samples, further purification can be achieved through techniques such as vacuum distillation or column chromatography. The choice of method depends on the scale of the reaction and the required purity of the final product.
Synthetic Modifications of the Alkenyl Side Chain and Aromatic Ring of Cardanol and its Acetate
Hydrogenation (Selective and Complete)
The unsaturated C15 side chain of cardanol and its acetate derivative is susceptible to hydrogenation, allowing for the synthesis of materials with modified properties such as improved UV resistance and lighter color. cardolite.com The hydrogenation can be controlled to be either selective (partial) or complete.
Selective Hydrogenation : This process targets the double bonds in the alkenyl side chain without affecting the aromatic ring. This is typically achieved using catalysts like palladium on carbon (Pd/C) or specific ruthenium-based systems under controlled conditions of hydrogen pressure and temperature. nih.govajol.info This modification saturates the side chain, converting 3-(pentadec-8-enyl)phenyl acetate into 3-pentadecylphenyl acetate.
Complete Hydrogenation : To saturate both the side chain and the aromatic ring, more forcing conditions or different catalysts are required. Catalysts such as nickel or copper, often finely divided or supported on a carrier, can be used at elevated temperatures (e.g., 180°C) and pressures to produce 3-pentadecylcyclohexyl acetate. cardolite.comgoogle.com This complete saturation results in a product with significantly different physical and chemical properties, including enhanced thermal stability and hydrophobicity. cardolite.comresearchgate.net
Table 3: Hydrogenation Catalysts and Products
| Type of Hydrogenation | Typical Catalysts | Substrate | Product |
|---|---|---|---|
| Selective (Side Chain) | Pd/C, Ru-based systems nih.govajol.info | Cardanol Acetate | 3-Pentadecylphenyl Acetate |
| Complete (Side Chain & Ring) | Nickel, Copper, Platinum Black cardolite.comgoogle.com | Cardanol Acetate | 3-Pentadecylcyclohexyl Acetate |
Olefin Metathesis Reactions (e.g., Cross-Metathesis, Ethenolysis)
Olefin metathesis has emerged as a powerful tool for modifying the C15 aliphatic side chain of 3-(pentadec-8-enyl)phenol (cardanol), the direct precursor to 3-(pentadec-8-enyl)phenyl acetate. This class of reactions allows for the synthesis of novel olefins that are often difficult to prepare through other synthetic routes. mdpi.comnih.gov Both cross-metathesis and ethenolysis have been successfully applied to cardanol and its derivatives, utilizing various generations of ruthenium-based catalysts. mdpi.comresearchgate.net
Cross-Metathesis: Cross-metathesis reactions involving cardanol have been performed to introduce new functional groups onto the aliphatic chain. For instance, reactions with olefins bearing carboxylic acid or ester moieties have been used to prepare new cardanol-based derivatives. mdpi.com The efficiency of these reactions is highly dependent on the catalyst used, with ruthenium-carbene catalysts like C627 showing high efficiency for homo-cross-metathesis of cardanol-based olefins. umich.edu Self-metathesis of cardanol derivatives has also been explored to create biphenols with alkyl chain separators. researchgate.net
A study on the cross-metathesis of cardanol and its derivatives (compounds 1 -4 in the subsequent table) with various olefins was conducted using the C627 catalyst. The reactions were typically performed in dichloromethane at 40 °C, with conversions ranging from 42% to 65%, a limitation attributed to the reversibility of the reaction. mdpi.com
| Starting Material | Catalyst (mol%) | Solvent | Temperature | Time (h) | Isolated Yield (%) |
|---|---|---|---|---|---|
| Cardanol (1 ) | C627 (2) | Dichloromethane | Reflux | 45-87 | 42-65 |
| Cardanol derivative (2 ) | C627 (2) | Dichloromethane | Reflux | 45-87 | 42-65 |
| Cardanol derivative (3 ) | C627 (2) | Dichloromethane | Reflux | 45-87 | 42-65 |
| Cardanol derivative (4 ) | C627 (2) | Dichloromethane | Reflux | 45-87 | 42-65 |
Ethenolysis: Ethenolysis, a specific type of cross-metathesis with ethylene, cleaves the internal double bond of the cardanol side chain. google.com This reaction is particularly useful for shortening the C15 chain and producing valuable industrial chemicals. The ethenolysis of cardanol yields 1-octene and 3-(non-8-enyl)phenol. rsc.orgcabidigitallibrary.org The latter can serve as a precursor for detergents and other fine chemicals. researchgate.netresearchgate.net Studies have shown that first-generation Grubbs-type catalysts can convert cardanol almost completely into these products. cabidigitallibrary.orgresearchgate.net The high efficiency is attributed to a combination of ethenolysis and internal self-metathesis of the unsaturated components in the cardanol mixture. cabidigitallibrary.org
In one synthetic route, cardanol was converted to 3-(non-8-enyl)phenol in 96% yield using a Hoveyda-Grubbs first-generation catalyst (HG1 ) under 10 bar of ethylene pressure. rsc.org This intermediate was then used to synthesize 3-vinylphenol, a key precursor for various pharmaceutical drugs. rsc.org
| Catalyst | Catalyst Loading (mol%) | Solvent | Ethene Pressure | Yield (%) |
|---|---|---|---|---|
| Hoveyda-Grubbs 1st Gen (HG1 ) | 0.3 | DCM | 10 bar | 96 |
| Grubbs 1st Gen (G1 ) | 0.3 | DCM | 10 bar | 85 |
| Hoveyda-Grubbs 2nd Gen (HG2 ) | 0.3 | DCM | 10 bar | 11 |
Epoxidation
The unsaturated C15 side chain of cardanol is susceptible to epoxidation, yielding reactive oxirane rings that can be used for further functionalization. nih.gov This transformation allows for the synthesis of various derivatives, including polyols, resins, and β-amino alcohols. cureusjournals.comresearchgate.net Epoxidation can be achieved using several methods, including reaction with peroxy acids, enzymatic routes, or in-situ generated reagents. mdpi.comresearchgate.net
The reaction of cardanol derivatives with meta-chloroperbenzoic acid (m-CPBA) is a common method for introducing an epoxide group. For example, an aldehydic derivative of cardanol was reacted with m-CPBA in dichloromethane at 0 °C to produce the corresponding mono-epoxide in 70% yield. umich.eduresearchgate.net Other methods involve the use of hydrogen peroxide in the presence of formic acid, which effectively epoxidizes the internal double bonds of the side chain. nih.gov However, common epoxidation methods are often less effective for the terminal double bonds present in some components of technical cardanol. nih.gov Specialized systems, such as Oxone® in the presence of fluorinated acetone, have been investigated to increase the conversion of these less reactive terminal olefins. nih.gov
Enzymatic epoxidation using lipases has also been explored as a greener alternative for functionalizing the cardanol side chain. mdpi.comresearchgate.net These methods can create secondary, aliphatic epoxides that can be further modified. mdpi.com The resulting epoxidized cardanol can be hydrolyzed under acidic conditions to produce cardanol diol, a useful polyol for polyurethane synthesis. cureusjournals.com
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aldehydic cardanol derivative (5a ) | m-CPBA | Dichloromethane | 0 °C | 70% | umich.edu |
| Cardanol | Epichlorohydrin | Alkaline medium | - | - | cureusjournals.com |
| Cardanol glycidyl ether | Hydrogen peroxide / Formic acid | - | 24 h | - | nih.gov |
| Cardanol | Enzyme (Lipase) / Acetic acid | Toluene | - | - | researchgate.net |
Functionalization of the Aromatic Ring (e.g., Mannich, Nitration)
The phenolic ring of cardanol provides another site for chemical modification, allowing for the introduction of various functional groups that can alter the properties of the resulting molecule. nih.govresearchgate.net Mannich and nitration reactions are two common electrophilic substitution reactions employed for this purpose.
Mannich Reaction: The Mannich reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group. This reaction is performed using formaldehyde (B43269) and a primary or secondary amine. google.com Cardanol-based Mannich polyols can be synthesized by reacting cardanol with pre-formed oxazolidines (from the reaction of an amino alcohol like diethanolamine with paraformaldehyde). researchgate.net These polyols are valuable precursors for polyurethane coatings and foams. researchgate.netresearchgate.net The synthesis of an epoxy curing agent from cardanol, formaldehyde, and a polyamine via a Mannich reaction has been reported, resulting in a product with good water resistance and flexibility suitable for low-temperature curing. google.com
Nitration: Nitration of the aromatic ring introduces a nitro (-NO2) group, a versatile functional group that can be further reduced to an amino group or used to modulate the electronic properties of the molecule. The nitration of cardanol can be carried out to produce nitrocardanol, which can then be used to synthesize metal complexes. researchgate.net This modification of the aromatic ring is a key step in creating new derivatives with potentially enhanced biological or material properties. researchgate.netresearchgate.net
Synthesis of Cardanol-Based Conjugates and Hybrids (e.g., Porphyrin Hybrids, Fulleropyrrolidines, β-Amino Alcohol Derivatives)
The unique structure of cardanol, featuring a phenolic head and a long, flexible aliphatic tail, makes it an excellent building block for the synthesis of complex molecular architectures and hybrid materials. researcher.liferesearchgate.net
Porphyrin Hybrids: Cardanol has been used as a starting material to synthesize novel lipophilic porphyrins. researchgate.netnih.gov The long C15 chain confers high solubility in organic solvents to the resulting porphyrin-cardanol hybrids. mdpi.com The synthesis typically involves preparing a cardanol-based benzaldehyde derivative, which is then condensed with pyrrole, sometimes in the presence of another benzaldehyde, to form meso-substituted porphyrins. nih.govnih.gov For example, 4-[2-(3-(pentadec-8-enyl)phenoxy)-ethoxy]-benzaldehyde, prepared from cardanol, has been used to synthesize meso-AB3 and trans-A2B2 type porphyrins. nih.gov These cardanol-porphyrin hybrids and their metal complexes have applications as sensitizers in photocatalysis. nih.gov
Fulleropyrrolidines: Cardanol derivatives have been covalently attached to fullerenes (C60) to improve their solubility and processability. umich.eduumich.edu The synthesis of cardanol-based fulleropyrrolidines is often achieved via a 1,3-dipolar cycloaddition reaction of an azomethine ylide with C60. nih.gov The azomethine ylide is generated in situ from the reaction of a cardanol-based aldehyde and an amino acid, such as N-methylglycine (sarcosine). nih.govresearchgate.net The presence of the long alkyl chain from cardanol significantly enhances the solubility of these fullerene derivatives in organic solvents. umich.edu
β-Amino Alcohol Derivatives: The epoxidized derivatives of cardanol serve as key intermediates for the synthesis of β-amino alcohols. researchgate.netscielo.br These compounds are formed through the ring-opening reaction of the cardanol-derived epoxide with various aliphatic or aromatic amines. scielo.brresearchgate.net This reaction proceeds under mild, catalyst-free conditions, often using ethanol as a solvent. scielo.br The resulting β-amino alcohol derivatives incorporate the lipophilic cardanol structure and have been evaluated for various biological activities, including antimicrobial and antitubercular properties. researchgate.netscielo.br
Advanced Analytical and Spectroscopic Characterization of 3 Pentadec 8 Enyl Phenyl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(Pentadec-8-enyl)phenyl acetate (B1210297), both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the acetate group, the aromatic ring, and the long unsaturated alkyl chain.
The acetylation of the phenolic hydroxyl group of 3-(pentadec-8-enyl)phenol results in distinct changes in the NMR spectra, confirming the formation of the acetate ester.
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature for the acetate group. A sharp singlet appears in the upfield region, typically around δ 2.3 ppm, which is characteristic of the methyl protons (CH₃) of an acetyl group attached to a phenolic oxygen. researchgate.net The signals for the aromatic protons on the phenyl ring are observed in the downfield region, generally between δ 6.8 and 7.4 ppm. The olefinic protons of the pentadecenyl chain (-CH=CH-) typically produce a multiplet around δ 5.3-5.4 ppm. The aliphatic protons of the long chain and the terminal methyl group generate a series of signals at higher field strengths (δ 0.8-2.6 ppm). The presence of all these signals confirms the successful synthesis and structure of the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary and confirmatory evidence. The acetylation is unequivocally confirmed by the appearance of two specific signals: one for the carbonyl carbon (C=O) of the ester at approximately δ 169 ppm, and another for the methyl carbon (CH₃) of the acetate group around δ 22 ppm. researchgate.net The carbons of the aromatic ring resonate in the δ 120-151 ppm range, with the carbon attached to the oxygen (C-O) appearing furthest downfield. The two olefinic carbons (=CH) are found around δ 130 ppm. The remaining aliphatic carbons of the pentadecenyl chain produce a cluster of signals in the upfield region of the spectrum (δ 14-36 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Pentadec-8-enyl)phenyl Acetate Data inferred from spectra of acetylated hydrogenated cardanol (B1251761) and 3-(pentadec-8-enyl)phenol.
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetate | -C(H ₃) | ~2.3 (s) | ~22 |
| Acetate | -C =O | - | ~169 |
| Alkyl Chain | Terminal -CH ₃ | ~0.9 (t) | ~14 |
| Alkyl Chain | -(CH ₂)n- | ~1.3-1.6 (m) | ~22-32 |
| Alkyl Chain | -CH ₂-Ar | ~2.6 (t) | ~36 |
| Alkene | -CH =CH - | ~5.3 (m) | ~130 |
| Aromatic | Ar-H | ~6.8-7.4 (m) | ~121-145 |
| Aromatic | Ar-C -O | - | ~151 |
s = singlet, t = triplet, m = multiplet
Natural sources of 3-(pentadec-8-enyl)phenol, such as CNSL, contain a mixture of isomers that differ in the position and geometry of the double bond in the C15 side chain. nih.gov NMR spectroscopy is a valuable tool for analyzing this isomeric complexity.
The geometry of the double bond (cis or trans) can be determined from the coupling constants of the olefinic protons in the ¹H NMR spectrum. The (Z)-isomer (cis), which is the naturally predominant form, typically has a smaller coupling constant than the (E)-isomer (trans). Furthermore, high-resolution NMR, including two-dimensional techniques like COSY and HMBC, can help to precisely locate the position of the double bond along the alkyl chain by establishing correlations between neighboring protons and carbons. While the major component is the Δ⁸ isomer, other positional isomers (e.g., Δ⁷, Δ⁹) can be identified and quantified by careful analysis of the olefinic and adjacent methylene (B1212753) signals. nih.gov
Mass Spectrometry (MS, MALDI-TOF MS, GC-MS)
Mass spectrometry is used to determine the molecular weight of 3-(Pentadec-8-enyl)phenyl acetate and to gain structural information through the analysis of its fragmentation patterns.
The molecular formula for 3-(Pentadec-8-enyl)phenyl acetate is C₂₃H₃₆O₂. Its monoisotopic mass is 344.2715 u. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 344. This peak confirms the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful, as it separates the components of a mixture before they enter the mass spectrometer, allowing for the analysis of individual isomers. The precursor, (Z)-3-(pentadec-8-enyl)phenol, has a reported molecular weight of 302.5 g/mol . nih.gov The addition of the acetyl group (CH₃CO-) increases the mass by 42.04 u, consistent with the expected mass of the final product.
The fragmentation of 3-(Pentadec-8-enyl)phenyl acetate under electron ionization provides significant structural clues. A primary and highly characteristic fragmentation pathway for phenyl acetates is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 u). nih.gov This fragmentation results in a prominent peak corresponding to the precursor phenol (B47542) ion.
[M - 42]⁺• : The loss of ketene from the molecular ion (m/z 344) would generate the radical cation of 3-(pentadec-8-enyl)phenol at m/z 302. This is often a very intense peak in the spectrum.
Benzylic Cleavage : Another common fragmentation involves cleavage of the bond between the aromatic ring and the alkyl side chain. This would lead to a fragment corresponding to the hydroxytropylium ion or related structures.
Alkyl Chain Fragmentation : The long pentadecenyl side chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (-CH₂-), which is characteristic of long-chain alkanes and alkenes.
Table 2: Predicted Key Mass Spectrometry Fragments for 3-(Pentadec-8-enyl)phenyl Acetate
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 344 | [C₂₃H₃₆O₂]⁺• | Molecular Ion [M]⁺• |
| 302 | [C₂₁H₃₄O]⁺• | Loss of ketene [M - CH₂CO]⁺• |
| 108 | [C₇H₈O]⁺• | Cleavage of alkyl chain at the benzylic position |
| 43 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of 3-(Pentadec-8-enyl)phenyl acetate displays characteristic bands that confirm its structure.
The most telling feature in the IR spectrum is the strong absorption band from the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1760-1770 cm⁻¹. researchgate.net The disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) of the parent phenol provides strong evidence of successful acetylation.
Other significant absorption bands include:
C-O Stretch : A strong band corresponding to the C-O stretching of the ester group is found in the 1150-1250 cm⁻¹ region.
Aromatic C=C Stretch : Medium to weak absorptions from the carbon-carbon double bonds in the aromatic ring appear around 1500 cm⁻¹ and 1600 cm⁻¹.
Alkene C=C Stretch : A weak band for the carbon-carbon double bond in the alkyl chain is expected around 1650 cm⁻¹.
Aliphatic and Olefinic C-H Stretch : C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain are observed just below 3000 cm⁻¹, while the sp² C-H stretch for the alkene and aromatic ring appears just above 3000 cm⁻¹.
=C-H Bend : For the (Z)-isomer, a characteristic out-of-plane bending vibration for the cis-disubstituted alkene is expected around 700 cm⁻¹.
Table 3: Characteristic Infrared Absorption Bands for 3-(Pentadec-8-enyl)phenyl Acetate
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3010-3080 | Aromatic & Olefinic C-H | Stretch |
| ~2850-2960 | Aliphatic C-H | Stretch |
| ~1765 | Ester C=O | Stretch |
| ~1650 | Alkene C=C | Stretch |
| ~1500, ~1600 | Aromatic C=C | Stretch |
| ~1150-1250 | Ester C-O | Stretch |
| ~700 | cis-Alkene =C-H | Out-of-plane bend |
Identification of Key Functional Groups
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational frequencies. For 3-(pentadec-8-enyl)phenyl acetate, IR spectroscopy provides definitive evidence for its core structural components: the ester group, the aromatic ring, and the long unsaturated alkyl chain.
The key diagnostic absorptions are:
Ester Functional Group: The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the acetate group. This peak is typically found in the range of 1770-1735 cm⁻¹. For esters conjugated with a phenyl ring, this absorption shifts to a slightly lower wavenumber. libretexts.org Another key indicator is the C-O stretching vibration, which appears in the fingerprint region. libretexts.org
Aromatic Ring: The presence of the benzene (B151609) ring is confirmed by several signals. These include C-H stretching vibrations for the aromatic protons, which typically appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which cause a series of absorptions in the 1600-1450 cm⁻¹ region.
Alkenyl and Alkyl Groups: The pentadecenyl side chain is identified by absorptions related to the C=C double bond and the numerous C-H bonds. A weak C=C stretching vibration is expected around 1650 cm⁻¹. The C-H bonds of the long aliphatic portion of the chain produce strong, sharp stretching absorptions in the 2950-2850 cm⁻¹ range.
The expected IR absorption frequencies for 3-(pentadec-8-enyl)phenyl acetate are summarized in the table below.
Table 1: Characteristic Infrared Absorption Frequencies for 3-(Pentadec-8-enyl)phenyl Acetate
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O Stretch (Carbonyl) | ~1750 - 1730 | Strong |
| Ester | C-O Stretch | ~1250 - 1200 | Strong |
| Aromatic | C-H Stretch | ~3100 - 3000 | Medium-Weak |
| Aromatic | C=C Stretch | ~1600, 1500, 1450 | Medium-Weak |
| Alkene | =C-H Stretch | ~3020 | Medium |
| Alkene | C=C Stretch | ~1650 | Weak |
High-Performance Liquid Chromatography (HPLC) for Purity and Composition Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and quantifying the composition of 3-(pentadec-8-enyl)phenyl acetate. A reverse-phase HPLC (RP-HPLC) method is typically employed for this type of non-polar molecule. sielc.comscholarsresearchlibrary.com
In a typical RP-HPLC setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase then elutes the components of the sample. scholarsresearchlibrary.com For 3-(pentadec-8-enyl)phenyl acetate, a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water is effective. sielc.com An acid, such as phosphoric or formic acid, is often added to the mobile phase to improve peak shape and resolution. sielc.com
Detection is commonly performed using a UV detector set at a wavelength where the aromatic phenyl ring exhibits strong absorbance, such as 254 nm or 280 nm. scholarsresearchlibrary.comresearchgate.net The retention time of the compound is characteristic under specific conditions, and the area under the chromatographic peak is proportional to its concentration, allowing for precise quantification. Method validation ensures the reliability of the results, establishing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). scholarsresearchlibrary.comresearchgate.net
Table 2: Typical HPLC Parameters for Analysis of 3-(Pentadec-8-enyl)phenyl Acetate
| Parameter | Description |
|---|---|
| Mode | Reverse-Phase (RP) |
| Column | C18, 5 µm particle size (e.g., 250 x 4.6 mm) scholarsresearchlibrary.com |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid sielc.com |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/minute scholarsresearchlibrary.com |
| Detection | UV at 254 nm researchgate.net |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is used to analyze compounds containing chromophores—functional groups that absorb light. In 3-(pentadec-8-enyl)phenyl acetate, the primary chromophore is the phenyl acetate moiety. The isolated double bond in the long alkyl side chain does not absorb significantly in the typical UV range (above 200 nm).
The UV spectrum is characterized by absorptions resulting from π → π* electronic transitions within the benzene ring. physchemres.org The presence of the acetate group attached to the ring modifies the absorption profile compared to unsubstituted benzene or phenol. nist.gov One would expect to see characteristic absorption bands in the UV region. The precise wavelength of maximum absorbance (λmax) can be influenced by the solvent used, a phenomenon known as solvatochromism. physchemres.org For instance, the λmax may shift slightly when changing from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol.
Table 3: Expected UV-Visible Absorption Data for 3-(Pentadec-8-enyl)phenyl Acetate in Ethanol
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|
Chromatographic Separation Techniques (e.g., Flash Chromatography, Column Chromatography)
Chromatographic separation techniques like column chromatography and its variant, flash chromatography, are essential for the purification of 3-(pentadec-8-enyl)phenyl acetate on a preparative scale, particularly after its chemical synthesis. nih.gov These methods separate compounds based on their differential adsorption to a stationary phase.
The standard procedure involves using a glass column packed with a solid adsorbent, most commonly silica (B1680970) gel. The crude mixture containing 3-(pentadec-8-enyl)phenyl acetate is loaded onto the top of the column. A solvent system, or eluent, is then passed through the column. For a non-polar compound like this, a non-polar eluent system is used, typically a mixture of hexane and a slightly more polar solvent like ethyl acetate.
Separation occurs because components of the mixture travel down the column at different rates depending on their polarity. Less polar compounds have a weaker affinity for the polar silica gel and elute faster with the non-polar mobile phase. By gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate), more polar impurities can be washed off the column after the desired product has been collected. The progress of the separation is monitored by analyzing the collected fractions using a technique like Thin-Layer Chromatography (TLC). This approach allows for the efficient isolation of pure 3-(pentadec-8-enyl)phenyl acetate from starting materials and reaction by-products. nih.gov
Table 4: Typical Setup for Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase/Eluent | Hexane/Ethyl Acetate gradient (e.g., starting from 100% Hexane and gradually increasing the proportion of Ethyl Acetate) |
| Application | Post-synthesis purification, isolation from natural extracts |
Research Applications and Potential in Materials Science and Chemical Synthesis
Precursor in Polymer Chemistry Research
As a bio-based phenol (B47542) alternative, 3-pentadec-8-enylphenol (B1595143) is extensively researched for creating more sustainable polymers. Its long aliphatic chain introduces unique properties like flexibility and hydrophobicity into polymer backbones.
3-Pentadec-8-enylphenol is a promising sustainable substitute for petroleum-derived phenol in the synthesis of phenolic resins, such as novolacs and resols. researchgate.netusm.my In these resins, it can be condensed with aldehydes like formaldehyde (B43269) or furfural. researchgate.netjournalijdr.com Research indicates that the proportion of cardanol (B1251761) incorporated into the resin matrix directly influences the final material's characteristics. While substituting phenol with cardanol can sometimes lead to a decrease in tensile and flexural strength, it often enhances the impact strength due to the flexibility imparted by the C15 alkyl chain. researchgate.net
Furthermore, cardanol-based novolac resins can be transformed into epoxy resins by reacting them with epichlorohydrin. researchgate.net This creates polymers that combine the thermal resistance of phenolic structures with the added flexibility and water resistance from the lipidic chain. researchgate.net Researchers have also focused on creating entirely formaldehyde-free phenolic thermosets by chemically modifying cardanol to contain an aldehyde function, allowing it to act as a single AB-type monomer that can self-polymerize. rsc.org
Table 1: Effect of Cardanol Substitution on Phenolic Resin Properties
| Property | Standard Phenol-Formaldehyde (PF) Resin | Phenol-Cardanol-Formaldehyde (PCF) Resin | Research Finding/Reference |
|---|---|---|---|
| Tensile Strength | Higher | Decreases with increasing cardanol content | The incorporation of cardanol units negatively affects tensile strength. researchgate.net |
| Flexural Strength | Higher | Decreases with increasing cardanol content | Flexural properties are reduced as more cardanol is introduced. researchgate.net |
| Impact Strength | Lower | Increases with up to 4-6 mol% cardanol | The long alkyl chain enhances impact resistance and flexibility. researchgate.net |
| Thermal Stability | Higher | Generally lower than pure PF resin | Cardanol content negatively influences thermal properties. researchgate.net |
| Processing | Higher Melt Viscosity | Lower Melt Viscosity | The lower melt viscosity of cardanol facilitates easier processing. researchgate.net |
In the coatings industry, there is a strong drive to reduce the use of volatile organic compounds (VOCs). Reactive diluents are compounds that lower the viscosity of a resin formulation for easier application and then become part of the cured polymer network through chemical reaction. Derivatives of 3-pentadec-8-enylphenol have been successfully developed as bio-based reactive diluents. bohrium.commdpi.com
For example, cardanyl acrylate (B77674) (CA) and phosphorylated cardanol have been used in alkyd and UV-curable coating formulations. bohrium.commdpi.com These derivatives effectively reduce the resin's viscosity, thereby decreasing the need for conventional solvents like xylene. mdpi.com Studies show that introducing just 5 wt% of certain cardanol derivatives can reduce the required solvent amount by approximately 9 wt% while maintaining the desired viscosity. mdpi.commdpi.com The incorporation of these reactive diluents also enhances properties such as thermal stability, adhesion, and flexibility in the final coating. bohrium.commdpi.com
Table 2: Performance of Cardanol-Based Reactive Diluents in Coatings
| Reactive Diluent | Resin System | Key Finding | Reference |
|---|---|---|---|
| Cardanyl Acrylate (CA) | UV-Curable Polyurethane Acrylate (PUA) | Reduced viscosity and volumetric shrinkage. Enhanced thermal stability, adhesion, and hydrophobicity. | bohrium.com |
| Epoxidized Cardanol Glycidyl Ether (ECGE) | UV-Curable Polyurethane Acrylate (PUA) | Significantly decreased viscosity. Coatings showed excellent adhesion and flexibility. | european-coatings.com |
| Phosphorylated Cardanol (POxCR) | Alkyd Resin | Reduced viscosity by 68% at 1 wt% phosphorus content. Imparted flame retardant properties. | mdpi.com |
| Cardanol-based Epoxy Acrylate (CAR) | UV-Curable System | Showed lower dilution effect than petroleum-based diluents but provided high thermal stability. | tandfonline.com |
3-Pentadec-8-enylphenol is a key renewable resource for synthesizing polyols, which are essential precursors for polyurethane (PU) foams. acs.orgresearchgate.net The long alkyl chain can be functionalized to introduce hydroxyl (-OH) groups. Common methods include epoxidation of the chain's double bonds followed by hydrolysis, or through the Mannich reaction. acs.orgmdpi.com
These cardanol-derived polyols, which can be formulated to have high hydroxyl values (e.g., 350–400 mg KOH/g), are then reacted with diisocyanates to produce rigid PU foams. acs.orgrsc.org Research has shown that these bio-based foams exhibit good physical and mechanical properties, including desirable density and compressive strength, making them comparable to foams made from standard petroleum-based polyols. acs.orgmdpi.com The inherent phenolic structure and long side chain of cardanol also contribute to improved thermal stability and fire-retardant properties in the final foam products. rsc.org
Derivatives as Plasticizers for Polymer Research (e.g., Polyvinyl Chloride)
Traditional plasticizers, such as phthalate (B1215562) esters (e.g., DOP, DINP), are facing scrutiny due to health and environmental concerns. This has spurred research into bio-based alternatives. Derivatives of 3-pentadec-8-enylphenol have emerged as highly effective renewable plasticizers, particularly for polyvinyl chloride (PVC). researchgate.netnih.gov
To improve compatibility with the PVC matrix, cardanol is typically modified through reactions like esterification and epoxidation of the side chain to produce compounds like epoxidized cardanol acetate (B1210297) (ECA). researchgate.netsci-hub.se Studies comparing these bio-plasticizers to commercial phthalates show that ECA can provide superior flexibility and comparable thermal stability. sci-hub.se Another approach involves creating phosphorylated cardanol, which, when used as a secondary plasticizer in PVC, significantly increases tensile strength, elongation at break, and resistance to leaching compared to PVC plasticized solely with DOP. nih.govacs.org
Table 3: Comparison of PVC Plasticizers
| Plasticizer System | Tensile Strength (MPa) | Elongation at Break (%) | Key Finding | Reference |
|---|---|---|---|---|
| PVC + DOP | 17.7 | 256 | Standard petroleum-based system. | nih.gov |
| PVC + DOP + Phosphorylated Cardanol (MC) | 25.7 | 432 | MC as a secondary plasticizer improves mechanical properties and leaching resistance. | nih.govacs.org |
| PVC + DOTP (Control) | ~23 | ~350 | Commercial phthalate-free control. | sci-hub.se |
| PVC + Epoxidized Cardanol Acetate (ECA) | ~21 | ~400 | ECA shows superior flexibility and comparable thermal stability to commercial options. | sci-hub.se |
Role in the Synthesis of Fine Chemicals and Intermediates
The unique amphiphilic character of 3-pentadec-8-enylphenol, combining a hydrophilic phenolic head with a long hydrophobic tail, makes it an ideal starting material for producing high-value fine chemicals, particularly surfactants.
3-Pentadec-8-enylphenol is a versatile platform for synthesizing a wide range of bio-based surfactants, including anionic, cationic, non-ionic, and zwitterionic types. rsc.orgnih.gov The synthesis involves chemically modifying the molecule to introduce a desired hydrophilic head group.
Anionic Surfactants: These are typically produced by sulfonation of the aromatic ring or by carboxymethylation of the phenolic group. encyclopedia.pubresearchgate.net
Cationic Surfactants: These are synthesized by introducing positively charged groups, such as quaternary ammonium (B1175870) or pyridinium (B92312) salts, to the molecule. encyclopedia.pubnih.gov
Non-ionic and Zwitterionic Surfactants: These more complex structures are created through multi-step reactions, such as ethoxylation or by introducing both positive and negative charges to the head group. rsc.orgnih.gov
Research has demonstrated that these cardanol-based surfactants exhibit excellent surface-active properties. For instance, sodium cardanol sulfonate shows a critical micelle concentration (CMC) and detergency comparable to the widely used commercial surfactant, linear alkylbenzene sulfonate. researchgate.net These findings highlight the potential of cardanol to produce sustainable and effective ingredients for detergents and other cleaning products.
Synthesis of Flavor and Fragrance Agents
The unique properties of natural phenolic compounds are increasingly leveraged in the flavor and fragrance industry. Cashew nutshell liquid (CNSL), the natural source of 3-pentadec-8-enylphenol, is noted for its potential use in the food, drug, and beverage industries, partly due to its flavoring properties. mdpi.com The transformation of phenolic compounds into esters is a common strategy for creating desirable scents and tastes. For instance, the enzymatic transesterification of benzyl (B1604629) alcohol derivatives with vinyl acetate yields esters with pleasant odors, such as the sweet, fruity, and jasmine-like notes of benzyl acetate. This process highlights a viable synthetic route that could be applied to 3-pentadec-8-enylphenol, whose phenolic hydroxyl group can be esterified to produce novel aromatic compounds.
While direct synthesis of commercial flavor agents from isolated 3-pentadec-8-enylphenol is an area requiring further exploration, the principle is well-established with analogous molecules. The table below details examples of flavor esters synthesized from other aromatic alcohols, illustrating the potential for creating a diverse sensory palette.
| Precursor Alcohol | Ester Product | Reported Odor/Flavor Profile |
| Benzyl Alcohol | Benzyl Acetate | Sweet, fruity, jasmine |
| 4-Methoxybenzyl Alcohol | 4-Methoxybenzyl Acetate | Sweet, vanilla, cherry, coumarin-like |
| Piperonyl Alcohol | Piperonyl Acetate | Fruity, jammy, strawberry-like |
| Data derived from studies on enzymatic synthesis of flavor esters. |
Synthesis of Insect Semiochemicals
Semiochemicals are critical for communication between insects, and their synthesis is a key aspect of developing environmentally benign pest management strategies. nih.gov Acetic acid, a product of microbial fermentation, acts as a powerful attractant for certain insect species by signaling the presence of sugar-rich resources like floral nectar. Research has shown that combining acetic acid with other volatile compounds, such as the floral scent phenylacetaldehyde, can create synergistic lures that are highly effective for trapping specific moth species. However, this effect is species-dependent; the same combination can act as a repellent for other species, demonstrating a complex interaction between different chemical cues.
The long alkyl chain of 3-pentadec-8-enylphenol makes it a structural analogue to components of some insect pheromones. General synthetic methods for producing complex insect sex pheromones, such as those involving the (3E,5Z)-alkadienyl system, have been developed. nih.gov These methods, which include Knoevenagel condensation, provide pathways to create the specific isomeric structures crucial for pheromonal activity. nih.gov The synthesis of 3-[(Z)-pentadec-8-enyl] catechol (urushiol monoene), a structurally related phenolic lipid, further demonstrates that complex multi-step synthesis can be used to achieve specific geometries on the pentadecenyl chain, a process applicable to creating semiochemicals from cardanol-derived precursors. nih.gov
| Lure Composition | Target Species (Attracted) | Target Species (Repelled/Reduced Capture) |
| Phenylacetaldehyde + Acetic Acid | Alfalfa Looper (Autographa californica) | Cabbage Looper (Trichoplusia ni) |
| Phenylacetaldehyde + Acetic Acid | Armyworm (Spodoptera albula) | Soybean Looper (Chrysodeixis includens) |
| Data from field trapping studies on moth species. |
Synthesis of Fulleropyrrolidines
The functionalization of fullerenes (like C60) is a major focus in materials science to enhance their solubility and tailor their electronic properties for applications in medicine and photovoltaics. Novel fulleropyrrolidines have been successfully synthesized using cardanol as a renewable starting material. semanticscholar.orgumich.edu Specifically, 3-pentadec-8-enylphenol and its saturated analogue, 3-pentadecylphenol, serve as the foundational building blocks. umich.eduresearchgate.net
The synthesis involves a 1,3-dipolar cycloaddition of an azomethine ylide to the C60 fullerene cage. umich.edunih.gov The process begins with the transformation of the cardanol precursor into an aldehyde. This cardanol-based aldehyde is then reacted with an amino acid, such as N-methylglycine (sarcosine), which decarboxylates upon heating to form the transient azomethine ylide. umich.edu This dipole is then "trapped" by the C60, forming the pyrrolidine (B122466) ring fused to the fullerene sphere. umich.edunih.gov The presence of the long C15 alkyl chain from cardanol on the resulting fulleropyrrolidine significantly improves its solubility in organic solvents, which is a critical advantage for processing and application. umich.edu
| Cardanol Precursor | Reagents | Product |
| Cardanol-based aldehyde (from 3-pentadec-8-enylphenol) | C60, N-methylglycine | Fulleropyrrolidine with unsaturated C15H29 side chain |
| Cardanol-based aldehyde (from 3-pentadecylphenol) | C60, N-methylglycine | Fulleropyrrolidine with saturated C15H31 side chain |
| Cardanol-based aldehyde (from 3-pentadecylphenol) | C60, N-phenylglycine | N-phenyl fulleropyrrolidine with saturated C15H31 side chain |
| Based on synthetic schemes for cardanol-based fulleropyrrolidines. umich.edu |
Catalytic Applications in Chemical Transformations (e.g., Olefin Metathesis)
Cardanol and its parent compound, anacardic acid, are valuable renewable feedstocks for catalytic transformations, particularly olefin metathesis. mdpi.comnih.gov This powerful reaction, recognized with the 2005 Nobel Prize in Chemistry, allows for the redistribution of alkene fragments, enabling the synthesis of new olefins that are otherwise difficult to prepare. mdpi.comgoogle.com The unsaturated C15 side chain of 3-pentadec-8-enylphenol is an ideal substrate for this reaction.
Ethenolysis, a specific type of cross-metathesis using ethylene, has been successfully applied to cardanol. researchgate.netgoogle.com Using ruthenium-based catalysts like Grubbs or Hoveyda-Grubbs catalysts, the internal double bond at the C8 position of the side chain is cleaved. researchgate.netresearchgate.net This reaction efficiently converts cardanol into two smaller, high-value molecules: 3-non-8-enylphenol and 1-octene. google.comrsc.org Both products are valuable bio-derived chemical intermediates. rsc.org Research has shown that second-generation Grubbs catalysts can be highly efficient for these transformations. mdpi.comresearchgate.net This process exemplifies a green chemistry approach, converting a renewable byproduct of the cashew industry into valuable platform chemicals. rsc.orgnih.gov Furthermore, the olefinic bond in cardanol can undergo other catalytic reactions, including homo-cross-metathesis, to create novel dimers and polymers. researchgate.net
| Substrate | Catalyst Type | Reaction Type | Key Products |
| Cardanol (monoene) | Hoveyda-Grubbs 1st Gen. (HG1) | Ethenolysis | 3-non-8-enylphenol (96% yield) |
| Cardanol (monoene) | Grubbs 1st Gen. (G1) | Ethenolysis | 3-non-8-enylphenol (85% yield) |
| Cardanol (monoene) | Hoveyda-Grubbs 2nd Gen. (HG2) | Ethenolysis | 3-non-8-enylphenol (11% yield) |
| Anacardic Acid | Hoveyda-Grubbs 1st Gen. | Cross-metathesis with 1-hexene | 6-(ω-nonenyl)salicylic acid derivative |
| Data from studies on the metathesis of cardanol and anacardic acid. researchgate.netresearchgate.net |
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways for Derivatization and Analog Development
The inherent bioactivity of anacardic acid has spurred interest in creating new derivatives and analogs to enhance its therapeutic properties. nih.govnih.gov Researchers are actively exploring more efficient and versatile synthetic methods. nih.gov One area of focus is the modification of the salicylic (B10762653) acid head group and the long alkyl side chain, which are crucial for its biological function. nih.govnih.gov The goal is to produce semi-synthetic anacardic acids with improved stability and targeted activity against various diseases. nih.govmdpi.com The development of these novel compounds is seen as a key step in translating the potential of anacardic acid into practical applications. mdpi.com
Strategies include introducing different functional groups to the core structure to create a library of analogs. nih.gov This will allow for a more comprehensive structure-activity relationship (SAR) analysis, providing insights into how specific structural features influence biological effects. nih.govmdpi.com The instability of some natural anacardic acids, particularly those with unsaturated side chains, presents a challenge that researchers aim to overcome through synthetic modifications. mdpi.com
In-depth Mechanistic Studies of Biological Interactions in Advanced Research Models
Understanding precisely how anacardic acid interacts with biological systems at a molecular level is a major priority for future research. Current studies have shown that anacardic acid can inhibit enzymes like matrix metalloproteinases (MMPs) and α-glucosidase, and also exhibits anticancer properties. nih.govmdpi.com However, the exact mechanisms are still being elucidated.
Advanced research models will be employed to investigate these interactions in greater detail. This includes using techniques like molecular docking and molecular dynamics simulations to predict how anacardic acid binds to target proteins. nih.govmdpi.com These computational approaches, combined with in vitro and in vivo studies, will help to identify the specific amino acid residues involved in the binding process and the nature of the chemical interactions. nih.govmdpi.com For instance, research has already suggested that the C15 aliphatic chain is important for binding to MMP-2 and MMP-9. nih.gov Further studies will aim to provide a more complete picture of these and other biological targets.
Table 1: Investigated Biological Targets of Anacardic Acid
Development of Advanced Analytical Techniques for Trace Analysis and Structural Characterization
Accurate and sensitive analytical methods are crucial for both quality control and research purposes. Future efforts will focus on developing and refining techniques for the trace analysis and detailed structural characterization of anacardic acid and its derivatives. High-performance liquid chromatography (HPLC) is a commonly used method for the separation and quantification of anacardic acid isomers. researchgate.netnih.gov
Researchers are working on optimizing HPLC methods, including the use of different columns and mobile phases, to achieve better separation and resolution of the various components of CNSL. researchgate.netnih.gov Additionally, coupling HPLC with advanced detectors like mass spectrometry (MS) and diode-array detectors (DAD) will provide more comprehensive structural information. researchgate.netnih.gov The development of these methods is essential for accurately determining the composition of natural extracts and for monitoring the purity of synthesized compounds. researchgate.netmdpi.com
Sustainable and Green Chemistry Approaches in Synthesis and Utilization
The origin of anacardic acid from cashew nut shells, an agricultural byproduct, aligns well with the principles of green chemistry. nih.govresearchgate.net Future research will continue to emphasize sustainable and environmentally friendly approaches in both the extraction and chemical modification of this compound. mdpi.com
This includes exploring greener solvents and reaction conditions for synthesis and derivatization. mdpi.com Electrochemical methods, for example, are being investigated as a sustainable alternative to traditional chemical oxidation processes for transforming anacardic acid. mdpi.com The goal is to minimize the use of hazardous reagents and reduce waste generation, making the entire lifecycle of anacardic acid-based products more environmentally benign. mdpi.com The utilization of this renewable resource is a key aspect of moving towards a more circular economy. mdpi.com
Computational and Cheminformatics Approaches in Predicting Activity and Interactions
Computational tools are becoming increasingly important in drug discovery and development. In the context of anacardic acid, cheminformatics and molecular modeling will play a significant role in predicting the biological activity and potential interactions of new analogs. mdpi.comnih.gov
By using computational models, researchers can screen large libraries of virtual compounds to identify those with the most promising properties before they are synthesized in the lab. nih.gov This can significantly speed up the discovery process and reduce costs. Molecular docking studies, as already employed for investigating interactions with MMPs and α-glucosidase, will continue to be a valuable tool for understanding the binding modes of anacardic acid derivatives with their biological targets. nih.govmdpi.com These in silico studies provide valuable insights that can guide the design of more potent and selective compounds. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
